

# Application Notes and Protocols for Onc112

## Antimicrobial Susceptibility Testing

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### Compound of Interest

Compound Name: *Onc112*

Cat. No.: *B15563253*

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## Introduction

**Onc112** is a proline-rich antimicrobial peptide (PrAMP) that has demonstrated potent activity, particularly against Gram-negative bacteria.[1][2] Unlike many other antimicrobial peptides that act by disrupting the cell membrane, **Onc112** translocates into the bacterial cytoplasm and inhibits protein synthesis by binding to the 70S ribosome.[1][2][3][4] Specifically, it binds within the ribosomal exit tunnel, extending towards the peptidyl transferase center, thereby blocking and destabilizing the initiation complex of translation.[1][4] This intracellular mechanism of action contributes to its low cytotoxicity against mammalian cells.[3] These application notes provide detailed protocols for the comprehensive antimicrobial susceptibility testing of **Onc112** to evaluate its efficacy and guide further research and development.

## Data Presentation

### Table 1: Minimum Inhibitory Concentrations (MIC) of Onc112

Bacterial Species	Strain	MIC (µg/mL)	Reference
Escherichia coli	BL21(DE3)	8	[5]
Escherichia coli	BW25113	8	[6]
Escherichia coli	ATCC 25922	8	[6]
Klebsiella pneumoniae	ATCC 10031	2	[6]
Acinetobacter baumannii	ATCC 15308	32	[7]
Pseudomonas aeruginosa	ATCC 27853	64	[7]
Staphylococcus aureus	DSM 6247	>64	[7]

## Experimental Protocols

### Determination of Minimum Inhibitory Concentration (MIC)

This protocol follows the broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI).

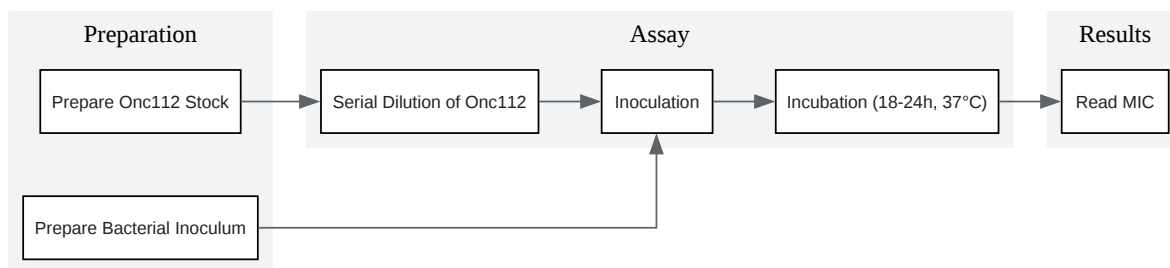
Materials:

- **Onc112** peptide
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Bacterial strains
- Sterile 96-well microtiter plates
- Spectrophotometer
- Incubator (37°C)

#### Procedure:

- Preparation of **Onc112** Stock Solution: Prepare a stock solution of **Onc112** in sterile water or a suitable buffer at a concentration of 1 mg/mL.
- Preparation of Bacterial Inoculum:
  - From a fresh agar plate, select 3-5 colonies of the test bacterium and inoculate into 5 mL of CAMHB.
  - Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (equivalent to a 0.5 McFarland standard, approximately  $1.5 \times 10^8$  CFU/mL).
  - Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately  $5 \times 10^5$  CFU/mL in the wells of the microtiter plate.
- Serial Dilution of **Onc112**:
  - Add 100 µL of CAMHB to wells 2-12 of a 96-well plate.
  - Add 200 µL of the **Onc112** stock solution (at the highest desired concentration) to well 1.
  - Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
  - Well 11 will serve as the growth control (no **Onc112**), and well 12 as the sterility control (no bacteria).
- Inoculation: Add 100 µL of the diluted bacterial inoculum to wells 1-11.
- Incubation: Incubate the plate at 37°C for 18-24 hours.
- Reading the MIC: The MIC is the lowest concentration of **Onc112** that completely inhibits visible growth of the bacteria.

#### Workflow for MIC Determination



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Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

## Determination of Minimum Bactericidal Concentration (MBC)

This protocol is performed as a continuation of the MIC assay to determine the concentration of **Onc112** that results in a 99.9% reduction in the initial bacterial inoculum.

Materials:

- MIC plate from the previous experiment
- Tryptic Soy Agar (TSA) plates
- Sterile saline or phosphate-buffered saline (PBS)
- Incubator (37°C)

Procedure:

- Subculturing: From the wells of the MIC plate showing no visible growth (the MIC well and wells with higher concentrations), take a 10 µL aliquot.
- Plating: Spot-plate the aliquot onto a TSA plate.

- Incubation: Incubate the TSA plates at 37°C for 18-24 hours.
- Determining MBC: The MBC is the lowest concentration of **Onc112** that results in no colony growth on the agar plate, corresponding to a  $\geq 99.9\%$  kill of the initial inoculum.

#### Workflow for MBC Determination



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Caption: Workflow for Minimum Bactericidal Concentration (MBC) Assay.

## Time-Kill Kinetics Assay

This assay evaluates the rate at which **Onc112** kills a bacterial population over time.

#### Materials:

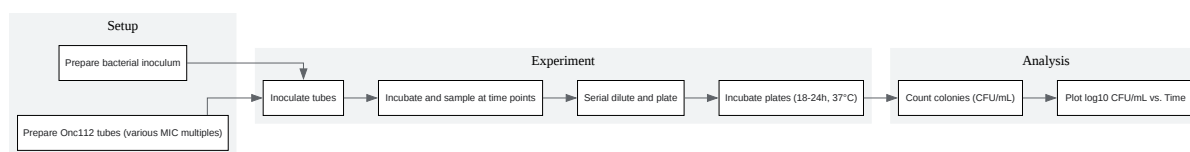
- **Onc112**
- Bacterial strain in logarithmic growth phase
- CAMHB
- Sterile tubes or flasks
- Shaking incubator (37°C)
- TSA plates
- Sterile saline or PBS for serial dilutions

#### Procedure:

- Preparation: Prepare tubes with CAMHB containing **Onc112** at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control tube without **Onc112**.

- Inoculation: Inoculate each tube with the bacterial suspension to a final concentration of approximately  $5 \times 10^5$  CFU/mL.
- Incubation and Sampling: Incubate the tubes at 37°C with shaking. At specified time points (e.g., 0, 1, 2, 4, 6, and 24 hours), withdraw an aliquot from each tube.
- Viable Cell Counting: Perform serial dilutions of each aliquot in sterile saline or PBS and plate onto TSA plates.
- Incubation and Counting: Incubate the plates at 37°C for 18-24 hours and count the number of colonies (CFU/mL).
- Data Analysis: Plot the  $\log_{10}$  CFU/mL versus time for each **Onc112** concentration. A  $\geq 3$ - $\log_{10}$  reduction in CFU/mL is considered bactericidal.

#### Workflow for Time-Kill Kinetics Assay



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Caption: Workflow for Time-Kill Kinetics Assay.

## Anti-Biofilm Activity Assay (Crystal Violet Method)

This protocol determines the ability of **Onc112** to inhibit biofilm formation.

Materials:

- **Onc112**

- Bacterial strain
- Tryptic Soy Broth (TSB) or other suitable biofilm-promoting medium
- Sterile 96-well flat-bottom microtiter plates
- Crystal Violet solution (0.1% w/v)
- Ethanol (95%) or Glacial Acetic Acid (30%)
- Microplate reader

Procedure:

- Preparation of **Onc112** Dilutions: Prepare two-fold serial dilutions of **Onc112** in TSB in a 96-well plate as described in the MIC protocol.
- Inoculation: Add the bacterial inoculum (adjusted to approximately  $1 \times 10^6$  CFU/mL) to each well. Include growth and sterility controls.
- Incubation: Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.
- Washing: Gently discard the planktonic cells and wash the wells twice with sterile PBS to remove non-adherent cells.
- Staining: Add 125  $\mu$ L of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
- Washing: Remove the crystal violet solution and wash the wells three times with sterile water.
- Solubilization: Add 200  $\mu$ L of 95% ethanol or 30% acetic acid to each well to solubilize the bound crystal violet.

- **Quantification:** Measure the absorbance at 570 nm using a microplate reader. The Minimum Biofilm Inhibitory Concentration (MBIC) is the lowest concentration of **Onc112** that shows a significant reduction in biofilm formation compared to the growth control.

#### Workflow for Anti-Biofilm Assay



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Caption: Workflow for Crystal Violet Anti-Biofilm Assay.

## Cytotoxicity Assay (MTT Assay)

This assay assesses the toxicity of **Onc112** to mammalian cells.

Materials:

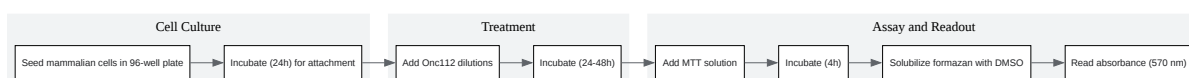
- **Onc112**
- Mammalian cell line (e.g., HEK293, HeLa)
- Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
- Sterile 96-well flat-bottom cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- Microplate reader

Procedure:



- **Cell Seeding:** Seed mammalian cells into a 96-well plate at a density of  $1 \times 10^4$  cells/well and incubate for 24 hours to allow for cell attachment.
- **Treatment:** Remove the medium and add fresh medium containing two-fold serial dilutions of **Onc112**. Include a vehicle control (medium only) and a positive control for cell death (e.g., Triton X-100).
- **Incubation:** Incubate the plate for 24-48 hours at 37°C in a 5% CO<sub>2</sub> incubator.
- **MTT Addition:** Add 20 µL of MTT solution to each well and incubate for 4 hours.
- **Formazan Solubilization:** Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Reading:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control. The IC<sub>50</sub> (half-maximal inhibitory concentration) is the concentration of **Onc112** that causes a 50% reduction in cell viability.

#### Workflow for Cytotoxicity (MTT) Assay



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Caption: Workflow for Cytotoxicity MTT Assay.

## Conclusion

The provided protocols offer a comprehensive framework for evaluating the antimicrobial properties of **Onc112**. Adherence to standardized methodologies is crucial for generating reproducible and comparable data. The unique intracellular target of **Onc112** makes it a

promising candidate for further development as a novel antimicrobial agent, and thorough characterization of its activity is a critical step in this process.

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